molecular formula C18H21Br2ClN2O2S B12662187 Neltenexine hydrochloride CAS No. 99461-80-0

Neltenexine hydrochloride

Cat. No.: B12662187
CAS No.: 99461-80-0
M. Wt: 524.7 g/mol
InChI Key: ZVPWQPVEYLBIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neltenexine hydrochloride is a mucolytic agent primarily indicated for the management of productive coughs associated with respiratory conditions. It facilitates the clearance of bronchial secretions by reducing mucus viscosity, thereby improving expectoration . Clinically, it is administered orally as a monohydrate at a dosage of 37.4 mg three times daily. Unlike antitussives, which suppress cough reflexes, Neltenexine targets the underlying pathophysiology of excessive mucus production, making it suitable for conditions like bronchitis or chronic obstructive pulmonary disease (COPD) .

Properties

CAS No.

99461-80-0

Molecular Formula

C18H21Br2ClN2O2S

Molecular Weight

524.7 g/mol

IUPAC Name

N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H20Br2N2O2S.ClH/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16;/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24);1H

InChI Key

ZVPWQPVEYLBIFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neltenexine hydrochloride involves several steps, starting from the appropriate aromatic anilide precursors. The reaction conditions typically include the use of solvents like methanol and reagents such as hydrochloric acid to form the hydrochloride salt. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Structural Reactivity

The molecule’s functional groups dictate its potential reactivity:

  • Amide group : Susceptible to hydrolysis under strongly acidic or basic conditions, though stability data in physiological environments are not explicitly reported .

  • Bromine substituents : May participate in electrophilic substitution or cross-coupling reactions, but no experimental evidence is available in the provided sources.

  • Hydrochloride salt : Enhances aqueous solubility and stability compared to the free base .

Stability and Degradation

  • Thermal decomposition : Likely above 150°C, releasing HBr or HCl gases.

  • Photodegradation : Brominated aromatics may undergo radical-mediated breakdown under UV light.

Comparative Analysis of Synthetic Methods

While neltenexine’s synthesis is not fully detailed, parallels exist with nalmefene hydrochloride preparation :

StepNalmefene HCl ProcessInferred for Neltenexine HCl
Ylide Formation KO-t-Bu + phosphonium saltLikely similar base-mediated steps
Wittig Reaction Naltrexone + ylideAmbroxol + thiophene intermediate
Salt Precipitation HCl in dichloromethaneIdentical HCl treatment

This method avoids intermediate isolation, improving yield and purity .

Research Gaps

  • Detailed kinetic studies of neltenexine’s hydrolysis or oxidation are absent in the literature.

  • No data on catalytic or enzymatic interactions were identified.

Scientific Research Applications

Neltenexine hydrochloride is an elastase inhibitor that has been explored for its potential in treating lung diseases . Neltenexine's mechanism of action involves targeting specific receptors in the body to modulate inflammatory and immune responses, which reduces inflammation and prevents disease progression.

Scientific Research Applications

Neltenexine has applications in chemistry, biology, medicine, and industry.

Chemistry Neltenexine serves as a model compound in studying elastase inhibition and related biochemical pathways.

Biology Researches investigate neltenexine for its effects on cellular processes, particularly in respiratory diseases.

Medicine It is explored as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) and other respiratory conditions. A study compared neltenexine to sobrerol in patients with obstructive airways disease, showing neltenexine's effectiveness in improving clinical parameters .

Industry Potential use in the development of new pharmaceuticals and therapeutic agents.

Chemical Reactions

Neltenexine can undergo oxidation, reduction, and substitution reactions. Oxidation can form oxidized derivatives, while reduction can modify functional groups. Substitution allows halogen atoms on the phenyl ring to be replaced with other functional groups.

Clinical Study

Mechanism of Action

Neltenexine hydrochloride exerts its effects primarily through the inhibition of elastase. Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix of tissues. By inhibiting elastase, this compound helps to preserve the integrity of elastin and prevent tissue damage. This mechanism is particularly relevant in conditions like pulmonary emphysema, where excessive elastase activity leads to the destruction of alveolar walls .

Comparison with Similar Compounds

Mechanism and Indications

  • In contrast, compounds like Oxeladin Citrate (central antitussive) and Oxolamine Citrate (peripheral antitussive) are reserved for dry, non-productive coughs .
  • Nicocodine Hydrochloride : Shares structural similarities with codeine but poses addiction risks, unlike Neltenexine, which lacks opioid activity .

Dosage and Administration

  • Neltenexine’s dosing regimen (TID) aligns with its short-acting mucolytic effects, whereas sustained-release formulations of Oxeladin Citrate allow once-daily dosing for prolonged cough suppression .

Research Findings and Evidence Gaps

  • Neltenexine: Limited clinical data are available in the provided evidence, with dosing and mechanism inferred from pharmacological categorization. Further studies are needed to establish its efficacy in pediatric populations and long-term safety .
  • Noscapine: Despite concerns about genetic toxicity, it is deemed safe during lactation, illustrating the need for context-specific safety evaluations absent in Neltenexine’s current data .

Q & A

Q. What validated analytical methods are recommended for quantifying Neltenexine hydrochloride in pharmaceutical formulations?

Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification. Key parameters include:

  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient or isocratic mode.
  • Detection : UV absorbance at 210–230 nm, optimized for Neltenexine’s λmax.
  • Sample Preparation : Dissolve in methanol/water (1:1), sonicate for 15 minutes, and filter (0.45 µm membrane) to remove particulates .
    Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (%RSD <2%), and recovery (98–102%). Cross-validate with LC-MS for structural confirmation .

Q. What is the proposed mechanism of action of this compound in suppressing non-productive cough?

Methodological Answer : Neltenexine acts as a peripheral cough suppressant by modulating airway sensory nerve endings. Key experimental approaches to confirm this include:

  • In vitro electrophysiology : Measure inhibition of capsaicin-induced depolarization in vagal C-fibers.
  • Animal models : Use citric acid-induced cough in guinea pigs, comparing cough frequency pre- and post-administration (dose range: 10–50 mg/kg orally).
  • Receptor binding assays : Screen for affinity at TRPV1, P2X3, and opioid receptors to identify primary targets .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen atmosphere to prevent oxidation. For long-term stability (>6 months):

  • Prepare lyophilized powders with cryoprotectants (e.g., trehalose or mannitol).
  • Conduct accelerated stability testing at 25°C/60% RH for 3 months, monitoring degradation products via HPLC. Avoid freeze-thaw cycles for stock solutions; store aliquots at -80°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in Neltenexine’s pharmacokinetic data across different in vivo models?

Methodological Answer : Discrepancies (e.g., bioavailability in rodents vs. primates) require:

  • Species-specific metabolic profiling : Use hepatic microsomes from each model to compare metabolic pathways (CYP450 isoforms involved).
  • Tracer studies : Administer <sup>14</sup>C-labeled Neltenexine and quantify tissue distribution via autoradiography or LC-MS/MS.
  • Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution .

Q. What experimental design strategies optimize formulation development for this compound in controlled-release systems?

Methodological Answer : Use factorial design to evaluate critical variables:

  • Factors : Polymer type (HPMC, Eudragit), drug-polymer ratio (1:1 to 1:5), and granulation method (wet vs. dry).
  • Responses : Dissolution profile (f2 similarity test), tensile strength (for tablets), and stability under stress conditions.
  • In vivo correlation : Perform deconvolution analysis comparing plasma concentration-time profiles of immediate-release vs. sustained-release formulations in rabbits .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Control reaction temperature (±2°C), pH during crystallization (±0.1 units), and stirring rate (200–400 rpm).
  • PAT tools : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., tert-butyloxycarbonyl protection step).
  • Design space : Validate robustness using a central composite design with ≥3 batches per edge point. Characterize polymorphs via XRPD to ensure consistency .

Q. What strategies validate Neltenexine’s selectivity in complex biological matrices during biomarker studies?

Methodological Answer : To exclude off-target effects in transcriptomic/proteomic studies:

  • CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., TRPV1) and assess residual activity.
  • Thermal proteome profiling (TPP) : Incubate lysates with Neltenexine at 10× IC50, heat-denature (37–65°C), and identify stabilized proteins via mass spectrometry.
  • Differential scanning calorimetry (DSC) : Confirm direct binding by shifts in protein melting temperatures .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting efficacy results between in vitro and in vivo models of Neltenexine?

Methodological Answer :

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate in vitro IC50 values with in vivo plasma/tissue concentrations to assess target engagement.
  • Tissue penetration studies : Measure drug levels in bronchial lavage fluid vs. plasma using microdialysis.
  • Covariate analysis : Evaluate factors like protein binding, efflux transporters (P-gp), and metabolic inactivation in discrepancies .

Q. What statistical approaches are recommended for meta-analysis of Neltenexine’s clinical trial data?

Methodological Answer :

  • Random-effects models : Account for heterogeneity across studies (e.g., dosage, patient demographics).
  • Cumulative meta-analysis : Stratify by publication year to identify temporal bias.
  • Sensitivity analysis : Exclude outlier studies with standardized mean differences >2.0. Use GRADEpro for evidence quality assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.